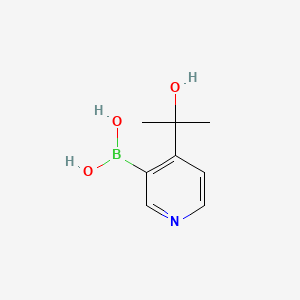

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

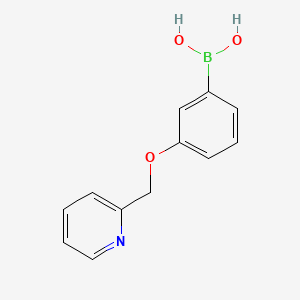

“(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1309981-43-8 . It has a molecular weight of 181 and its IUPAC name is 4-(1-hydroxy-1-methylethyl)-3-pyridinylboronic acid . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

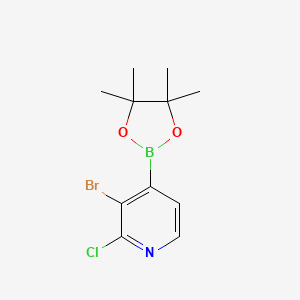

The synthesis of pyridinylboronic acids and esters, such as “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid”, is often achieved through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method for the preparation of pyridinylboronic acids is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Molecular Structure Analysis

The InChI code for “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Pyridinylboronic acids, such as “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Applications De Recherche Scientifique

Boronic Acids in Drug Discovery and Design

Boronic acids have gained attention in drug discovery due to their unique properties, including the ability to form stable covalent bonds with biomolecules, enhancing the potency and pharmacokinetic profiles of drugs. The incorporation of boronic acids into medicinal chemistry has led to the approval of several boronic acid-based drugs by regulatory authorities, highlighting their therapeutic potential. Notable applications include their use as proteasome inhibitors in cancer therapy and antifungal agents (Plescia & Moitessier, 2020). Furthermore, boronic acids are explored for their roles in synthesizing biologically active compounds and materials science, offering innovative approaches to drug design and the creation of new therapeutic agents (Ciani & Ristori, 2012).

Boronic Acids in Material Science and Sensor Development

Boronic acids and their derivatives are pivotal in the development of materials and sensors. Their unique binding properties have been utilized in creating biosensors for glucose monitoring, showcasing their significant impact on diabetes management. These sensors operate based on the selective binding of boronic acids to diols, such as those found in glucose, allowing for the non-enzymatic detection of glucose levels (Wang et al., 2014). Additionally, boronic acid-based compounds are explored for their potential in organic light-emitting diodes (OLEDs) and photovoltaics, highlighting their versatility in electronic applications and material science (Squeo & Pasini, 2020).

Antifungal and Antibacterial Applications

Boronic acids have demonstrated significant biological activity, including antifungal and antibacterial properties. Specific boron-containing compounds are noted for their efficacy against fungal pathogens, offering new strategies for treating fungal infections and contributing to the development of novel antimycotic agents. The antifungal mechanism of boronic acid-based compounds, such as boric acid, boronic acid, and tavaborole, involves the inhibition of protein synthesis and disruption of essential biochemical pathways in fungal cells (Arvanitis et al., 2020).

Propriétés

IUPAC Name |

[4-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYHASLAANQOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C(C)(C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694479 |

Source

|

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid | |

CAS RN |

1309981-43-8 |

Source

|

| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.